3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-methylthiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable carbonyl compound. The introduction of the butylsulfanyl group can be achieved through a nucleophilic substitution reaction, where a butylthiol reacts with a halogenated precursor. The difluoromethyl group is often introduced via a difluoromethylation reaction using reagents such as difluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to a variety of new triazole derivatives.
Scientific Research Applications
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The butylsulfanyl and difluoromethyl groups contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, which are used as antifungal agents.
Sulfur-Containing Compounds: Compounds like sulfoxides and sulfones, which have similar sulfur-containing groups.
Difluoromethyl Compounds: Compounds with difluoromethyl groups, such as difluoromethylornithine, used in biochemical studies.
Uniqueness
N-[3-(BUTYLSULFANYL)-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]-N-[(E)-1-(3-METHYL-2-THIENYL)METHYLIDENE]AMINE is unique due to the combination of its triazole ring, butylsulfanyl group, and difluoromethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C13H16F2N4S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
(E)-N-[3-butylsulfanyl-5-(difluoromethyl)-1,2,4-triazol-4-yl]-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H16F2N4S2/c1-3-4-6-21-13-18-17-12(11(14)15)19(13)16-8-10-9(2)5-7-20-10/h5,7-8,11H,3-4,6H2,1-2H3/b16-8+ |
InChI Key |
CWUCZWYEPBEWDU-LZYBPNLTSA-N |
Isomeric SMILES |
CCCCSC1=NN=C(N1/N=C/C2=C(C=CS2)C)C(F)F |
Canonical SMILES |
CCCCSC1=NN=C(N1N=CC2=C(C=CS2)C)C(F)F |
Origin of Product |
United States |
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